N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Description
N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperazine moiety, and a methanesulfonamide group
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-12(15(20)18-10-8-17(2)9-11-18)19(23(3,21)22)14-6-4-13(16)5-7-14/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLQCWHXYNJNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to form 4-chloroaniline.
Introduction of the Piperazine Moiety: The 4-chloroaniline is then reacted with 4-methylpiperazine under controlled conditions to form the intermediate compound.
Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are typically the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it valuable for specific research or industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
